4-(Trifluoromethyl)piperidine hydrochloride

medicinal chemistry structure-activity relationship drug discovery

Researchers developing CNS or respiratory drug candidates often encounter failed syntheses when substituting piperidine building blocks generically-the 4-CF3 regioisomer's unique electronic and conformational profile makes interchange scientifically invalid. This compound directly addresses that challenge. • Validated precursor for adenosine A2B receptor antagonists (IC50 = 25 nM) and dopamine D3 receptor antagonists. • Hydrochloride salt (crystalline solid, mp 155-159 °C) enables precise weighing for parallel synthesis and library production, eliminating the handling difficulties of the liquid free base. • The electron-withdrawing CF3 group reduces piperidine nitrogen basicity, enabling selective C,N-cross coupling where electron-rich analogs cause catalyst poisoning.

Molecular Formula C6H11ClF3N
Molecular Weight 189.6 g/mol
CAS No. 155849-49-3
Cat. No. B132352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)piperidine hydrochloride
CAS155849-49-3
Molecular FormulaC6H11ClF3N
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1C(F)(F)F.[Cl-]
InChIInChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
InChIKeyKMUKXPQVPQUCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)piperidine hydrochloride Specifications


4-(Trifluoromethyl)piperidine hydrochloride (CAS 155849-49-3) is a piperidine derivative characterized by a trifluoromethyl (-CF3) group at the 4-position of the saturated six-membered nitrogen-containing heterocycle, supplied as a crystalline solid hydrochloride salt . The compound has a molecular formula of C6H11ClF3N and a molecular weight of 189.61 g/mol, with a melting point of 155-159 °C . The hydrochloride salt form improves aqueous solubility and facilitates handling compared to the free base (CAS 657-36-3), which is a liquid at room temperature . The -CF3 group imparts increased lipophilicity (LogP = 2.67910) and strong electron-withdrawing character, properties that directly influence its utility as a building block in medicinal chemistry [1].

Why 4-(Trifluoromethyl)piperidine hydrochloride Is Irreplaceable


In-class substitution of piperidine building blocks is scientifically invalid due to profound differences in steric, electronic, and conformational properties that directly dictate downstream pharmacological activity and synthetic utility. The trifluoromethyl group at the 4-position creates a unique combination of strong electron-withdrawing inductive effect (-I), increased lipophilicity, and a specific conformational bias that differs markedly from unsubstituted, 3-substituted, or methyl-substituted analogs . Computational studies demonstrate that the CF3 group imposes an increased axial penalty compared to fluoro substituents, altering the lowest-energy conformation of the piperidine ring and thereby influencing molecular recognition at biological targets [1]. Furthermore, the position of the CF3 group is critical: as shown in structure-activity relationship studies, 4-CF3 substitution yields significantly different potency compared to 3-CF3 substitution in the same scaffold [2]. Generic interchange without rigorous comparative data risks synthetic failure, erroneous SAR interpretation, and invalid biological results.

4-(Trifluoromethyl)piperidine hydrochloride Differentiation Evidence


4-CF3 vs. 3-CF3 Potency Advantage

In a direct structure-activity relationship study of piperidine derivatives, the compound bearing a 4-CF3 substituent on the piperidine ring (compound 13d) exhibited an EC50 of 0.03 ± 0.01 µM, compared to the 3-CF3 substituted analog (compound 13c) which showed an EC50 of 0.25 ± 0.04 µM in the same assay [1]. This represents an 8.3-fold improvement in potency solely attributable to the position of the trifluoromethyl group on the piperidine ring.

medicinal chemistry structure-activity relationship drug discovery

CF3 vs. Fluoro Conformational Penalty

Computational investigation of anomeric effects in substituted piperidines reveals that while both fluoro and trifluoromethyl substituents exhibit anomeric stabilization, the lowest-energy conformation differs between the two cases [1]. The CF3 group carries an increased axial penalty relative to a fluoro substituent, which alters the conformational equilibrium of the piperidine ring and consequently the spatial presentation of the amine for receptor binding or further synthetic elaboration.

computational chemistry conformational analysis molecular design

Solid Salt Form Handling Advantage

4-(Trifluoromethyl)piperidine hydrochloride (CAS 155849-49-3) is a solid at 20°C with a melting point of 155-159 °C, whereas the corresponding free base, 4-(trifluoromethyl)piperidine (CAS 657-36-3), is a liquid at 20°C with a boiling point of 135°C . This physical form differential has practical implications for weighing accuracy, storage stability, and synthetic workflow.

synthetic chemistry compound handling salt selection

Lipophilicity Advantage over Piperidine

4-(Trifluoromethyl)piperidine hydrochloride exhibits a calculated LogP value of 2.67910 [1]. In contrast, unsubstituted piperidine has a LogP of approximately 0.84 [2][3]. This ~1.84 log unit increase corresponds to a theoretical ~69-fold increase in octanol-water partition coefficient, reflecting substantially enhanced lipophilicity imparted by the 4-CF3 group.

physicochemical properties drug-likeness ADME

CF3 Electron-Withdrawing Effect on Basicity

The strong electron-withdrawing inductive effect (-I) of the trifluoromethyl group reduces the basicity of the piperidine nitrogen relative to electron-donating substituents. This modulation of amine nucleophilicity is critical for C,N-cross coupling reactions where this building block is employed . In contrast, a 4-methylpiperidine analog bears an electron-donating group that increases amine basicity and nucleophilicity, leading to different reaction kinetics and potential side reactions in the same synthetic transformations .

organic synthesis amine reactivity cross-coupling

Adenosine A2B Receptor Antagonist Synthesis

4-(Trifluoromethyl)piperidine hydrochloride is employed as a key intermediate in the synthesis of adenosine receptor antagonists [1]. In one validated example, a derivative containing this piperidine moiety demonstrated inverse agonist activity at human adenosine A2B receptor expressed in CHO cells with an IC50 of 25 nM, assessed by inhibition of cAMP accumulation [2]. This same building block is used in preparing antagonists for asthma, COPD, and other respiratory disorders .

adenosine receptor GPCR pharmacology respiratory disease

4-(Trifluoromethyl)piperidine hydrochloride Application Scenarios


4-CF3 Regioisomer for SAR Potency

Medicinal chemistry programs developing piperidine-containing drug candidates should procure the 4-CF3 substituted regioisomer specifically when SAR data indicates a preference for para-substitution. As demonstrated by the 8.3-fold potency advantage of 4-CF3 over 3-CF3 substitution in a functional rescue assay (EC50 0.03 µM vs. 0.25 µM) , the position of the trifluoromethyl group is a critical determinant of biological activity. This scenario applies to lead optimization campaigns where systematic exploration of substitution patterns is underway, and the 4-CF3 variant serves as the optimal building block for achieving target potency.

A2B Receptor Antagonists for Respiratory Indications

This compound is a validated intermediate for preparing adenosine A2B receptor antagonists with demonstrated nanomolar potency (IC50 = 25 nM in CHO cell cAMP assay) . Procurement is justified for programs targeting asthma, COPD, and related respiratory disorders where A2B antagonism is a clinically validated mechanism [1]. The established synthetic precedent reduces development risk and provides a benchmark for potency expectations when using this specific building block.

D3 Receptor Antagonists for CNS Drug Discovery

4-(Trifluoromethyl)piperidine hydrochloride is explicitly designated as a reactant for the synthesis of dopamine D3 receptor antagonists . Given the therapeutic relevance of D3 antagonism in addiction, impulse control disorders, and schizophrenia, this building block enables access to a privileged chemotype for CNS drug discovery programs [1]. The hydrochloride salt form (solid) facilitates accurate weighing for parallel synthesis and library production, improving workflow efficiency relative to liquid free base handling.

Electron-Deficient Amine for C,N-Coupling

The electron-withdrawing CF3 group modulates the nucleophilicity of the piperidine nitrogen, making this building block suitable for C,N-cross coupling reactions where a less basic, less nucleophilic amine partner is advantageous for selectivity or to prevent catalyst poisoning . This contrasts with electron-rich piperidine analogs (e.g., 4-methylpiperidine) that exhibit higher basicity and may require different catalytic systems or reaction conditions. Procurement is indicated for synthetic routes where amine electronic properties are critical to coupling success.

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